molecular formula C12H11F2NO5 B2555376 N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide CAS No. 2411255-59-7

N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide

Cat. No. B2555376
CAS RN: 2411255-59-7
M. Wt: 287.219
InChI Key: PWXPUYDDFCIBID-UHFFFAOYSA-N
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Description

N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DFB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease progression. For example, in cancer cells, DFB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer cell growth and survival. In inflammatory diseases, DFB has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, DFB has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. Inflammatory diseases, such as rheumatoid arthritis, have been studied, and DFB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFB has been investigated for its neuroprotective effects and has shown potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments, including its high potency and specificity for certain enzymes and proteins. Additionally, DFB has been shown to have low toxicity, making it a promising candidate for further research. However, there are also limitations to using DFB in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for DFB research, including exploring its potential in combination with other drugs for cancer treatment, investigating its effects on other inflammatory diseases, and further studying its neuroprotective effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for DFB, as well as exploring its potential in other therapeutic areas.

Synthesis Methods

DFB can be synthesized through a multi-step process starting with the reaction of 2,3-dihydrofuran with difluoromethoxybenzene in the presence of a base. The resulting compound is then reacted with 1,3-benzodioxole-5-carboxaldehyde to form a key intermediate, which is further reacted with epichlorohydrin to produce DFB.

Scientific Research Applications

DFB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DFB has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been studied, and DFB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFB has been investigated for its neuroprotective effects and has shown potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO5/c13-12(14)20-7-2-9-8(18-5-19-9)1-6(7)3-15-11(16)10-4-17-10/h1-2,10,12H,3-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXPUYDDFCIBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=CC3=C(C=C2OC(F)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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